myo-Inositol Trispyrophosphate Hexasodium Salt
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Overview
Description
Mechanism of Action
Target of Action
The primary target of myo-Inositol Trispyrophosphate Hexasodium Salt (ITPP Hexasodium Salt) is hemoglobin , a protein in red blood cells responsible for transporting oxygen from the lungs to the body’s tissues .
Mode of Action
ITPP Hexasodium Salt acts as an allosteric effector of hemoglobin . This means it binds to a site on the hemoglobin molecule separate from the oxygen-binding site, causing a conformational change that reduces the oxygen-binding affinity of hemoglobin . This shift facilitates the release of oxygen by red blood cells .
Biochemical Pathways
The action of ITPP Hexasodium Salt primarily affects the oxygen transport pathway . By reducing the oxygen-binding affinity of hemoglobin, it shifts the oxygen-hemoglobin dissociation curve to the right . This shift increases oxygen release from the blood into tissue , enhancing tissue oxygenation.
Pharmacokinetics
It is known that the compound ismembrane-permeant , meaning it can cross cell membranes . This property likely influences its bioavailability and distribution within the body.
Result of Action
The primary result of ITPP Hexasodium Salt’s action is the increased release of oxygen from red blood cells, leading to enhanced tissue oxygenation . This can reverse hypoxia (a condition where tissues are deprived of adequate oxygen), control tumor growth, and improve the response to chemotherapy .
Action Environment
Proper storage and handling of the compound, such as maintaining it at a temperature of 28°C , are crucial for preserving its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myo-Inositol Trispyrophosphate Hexasodium Salt involves the phosphorylation of myo-inositol. The process typically includes the reaction of myo-inositol with pyrophosphoric acid under controlled conditions to form the trispyrophosphate derivative. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The compound is then dried and stored under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Myo-Inositol Trispyrophosphate Hexasodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The pyrophosphate groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various phosphorylated derivatives, while substitution reactions can produce a range of substituted inositol compounds .
Scientific Research Applications
Myo-Inositol Trispyrophosphate Hexasodium Salt has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Phytic Acid: Unlike Myo-Inositol Trispyrophosphate Hexasodium Salt, phytic acid is not membrane-permeant due to its charge distribution.
Inositol Trisphosphate: This compound is another inositol phosphate but differs in its structure and biological effects.
Uniqueness
This compound is unique due to its membrane-permeant nature and its ability to act as an allosteric regulator of hemoglobin. This property makes it particularly effective in enhancing tissue oxygenation, which is not observed with other similar compounds .
Properties
IUPAC Name |
hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOYSAZRROROSE-UHFFFAOYSA-H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Na6O21P6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439863 |
Source
|
Record name | ITTP Hexasodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23103-35-7 |
Source
|
Record name | ITTP Hexasodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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